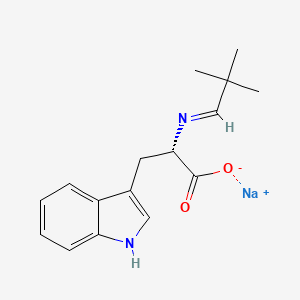

sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate

Description

Sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate is a sodium salt of a modified tryptophan derivative. Its structure features a central (2S)-configured amino acid backbone with a 1H-indol-3-yl group (tryptophan side chain) and a 2,2-dimethylpropylideneamino substituent at the α-position. The sodium carboxylate group enhances water solubility compared to ester or free acid forms.

Properties

Molecular Formula |

C16H19N2NaO2 |

|---|---|

Molecular Weight |

294.32 g/mol |

IUPAC Name |

sodium;(2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C16H20N2O2.Na/c1-16(2,3)10-18-14(15(19)20)8-11-9-17-13-7-5-4-6-12(11)13;/h4-7,9-10,14,17H,8H2,1-3H3,(H,19,20);/q;+1/p-1/t14-;/m0./s1 |

InChI Key |

SMHWPCRIMQAEPL-UQKRIMTDSA-M |

Isomeric SMILES |

CC(C)(C)C=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)C=NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2NaO3

- Molecular Weight : 270.29 g/mol

- CAS Number : 62307-74-8

The compound features an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate may involve:

- Receptor Modulation : Indoles can modulate serotonin receptors, influencing mood and behavior.

- Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

-

Anticancer Activity

- A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives. The results indicated that sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Effects

- Another study investigated the anti-inflammatory properties of indole derivatives. Sodium (2S)-2-(2,2-dimethylpropylideneamino)-3-(1H-indol-3-yl)propanoate demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tryptophan derivatives modified at the α-amino and/or indole positions. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Solubility and Ionicity :

- The sodium carboxylate group in the target compound confers high water solubility, unlike methyl esters (e.g., 3a) or lipophilic acylated derivatives (e.g., 28) .

- Hydrochloride salts (e.g., 28) balance solubility and lipophilicity for membrane permeability .

C2-arylated indoles (e.g., 3a) exhibit altered electronic profiles due to extended conjugation, impacting binding affinities .

Synthetic Routes :

- Pd-catalyzed C–H arylation (used for 3a) is a versatile method for indole functionalization, applicable to the target compound if aryl modifications are desired .

- Schiff base formation (e.g., S1) offers a route to imine derivatives with metal-chelating capabilities .

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.